molecular formula C13H19N3O B12352141 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 hcl

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 hcl

Cat. No.: B12352141
M. Wt: 233.31 g/mol
InChI Key: RNZBQIXOMXJVRG-UHFFFAOYSA-N
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Description

Key Synonyms:

  • 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
  • SCHEMBL544161 (PubChem)
  • CHEMBL4574774 (ChEMBL)
  • AKOS000191446 (Thermo Fisher Scientific)
  • EN300-145510 (IUPHAR/BPS Guide to Pharmacology)

Registry Identifiers:

  • CAS Registry Number : 361979-30-8
  • PubChem CID : 2756349
  • ChEMBL ID : CHEMBL4574774
  • MDL Number : MFCD01475943

These identifiers facilitate cross-referencing in chemical inventories and regulatory documentation. For example, the CAS number 361979-30-8 is critical for compliance with chemical safety reporting under frameworks like REACH and TSCA.

Structural Relationship to Piperazine Derivatives

The compound belongs to the piperazine derivative family, characterized by a six-membered diamine ring. Its structure diverges from simpler piperazines through two key modifications:

Core Piperazine Skeleton:

Piperazine ($$ \text{C}4\text{H}{10}\text{N}2 $$) consists of a six-membered ring with two nitrogen atoms at opposing positions. In this derivative, one nitrogen (N-4) is substituted with a benzyl group, while the other (N-1) is bonded to an amino ketone side chain ($$ \text{NH}2\text{-CH}_2\text{-CO} $$).

Comparative Analysis with Related Derivatives:

  • Benzylpiperazine (BZP) : The parent compound lacks the amino ketone side chain, featuring only a benzyl group at N-1. BZP’s structure ($$ \text{C}{11}\text{H}{16}\text{N}_2 $$) is simpler, but both compounds share the benzyl-piperazine motif.
  • 1-(4-Methylpiperazinyl)propan-2-one : Replaces the benzyl group with a methyl group but retains the ketone side chain, illustrating modular piperazine derivatization.

The amino ketone moiety introduces hydrogen-bonding capacity and steric bulk, which influence physicochemical properties such as solubility and receptor binding affinity compared to unmodified piperazines.

Structural Depiction:

The 2D structure (Fig. 1) shows the piperazine ring (positions 1–4), benzyl group at N-4, and amino ketone at N-1. The hydrochloride counterions stabilize the protonated amine groups under physiological conditions.

Fig. 1 : 2D structure of 2-amino-1-(4-benzylpiperazin-1-yl)-ethanone 2 HCl. Source: PubChem

Properties

IUPAC Name

2-amino-1-(4-benzylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZBQIXOMXJVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzylpiperazine Intermediate

The most widely reported method involves a two-step nucleophilic substitution pathway. First, 4-benzylpiperazine is synthesized by reacting piperazine with benzyl bromide in chloroform at 0–25°C for 6–8 hours. The product is washed with potassium carbonate to remove unreacted starting materials, achieving yields of 78–85%.

In the second step, 4-benzylpiperazine reacts with 2-chloroethanone hydrochloride in ethyl acetate under reflux (90°C) for 12 hours. Triethylamine acts as a base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the chloroethanone electrophile. The reaction is monitored via thin-layer chromatography (TLC) until completion, yielding the tertiary amine intermediate.

Key reaction:
$$ \text{4-Benzylpiperazine} + \text{2-Chloroethanone HCl} \xrightarrow[\text{EtOAc, 90°C}]{\text{Et}_3\text{N}} \text{2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone} $$

One-Pot Condensation Approach

Alternative protocols condense benzyl chloride, piperazine, and 2-aminoethanone precursors in a single reactor. A 2019 study demonstrated this method using acetonitrile as a solvent at 60°C for 24 hours, with potassium iodide as a catalyst. While reducing purification steps, this approach yields 65–72% product due to competing side reactions.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Chloroform 4.81 78 8
Ethanol 24.55 82 6
Acetonitrile 37.5 72 5

Ethanol enhances nucleophilicity through hydrogen bonding but risks esterification side products. Acetonitrile accelerates reactions via dipolar interactions but requires stringent moisture control.

Catalytic Additives

Incorporating 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yields to 89% in biphasic water-ethyl acetate systems. Microwave irradiation at 150 W reduces reaction times to 2 hours while maintaining 84% yield.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via sequential solvent systems:

  • Initial wash : 5% sodium bicarbonate removes acidic impurities
  • Recrystallization : Ethanol-water (3:1 v/v) yields colorless crystals with >99% HPLC purity
  • Final isolation : Vacuum filtration at −20°C prevents deliquescence

Spectroscopic Validation

1H NMR (DMSO-d6, 400 MHz):

  • δ 7.32–7.25 (m, 5H, benzyl aromatic)
  • δ 3.72 (s, 2H, CH2CO)
  • δ 2.85–2.45 (m, 8H, piperazine)
  • δ 1.98 (s, 2H, NH2)

ESI-MS: m/z 262.15 [M+H]+ (calculated 262.18 for C13H20ClN3O)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies using tubular reactors (ID 1 mm, L 10 m) achieve 92% conversion at 100°C with 5-minute residence time. Key parameters:

Parameter Optimal Value
Flow rate 0.5 mL/min
Pressure 15 bar
Temperature 100°C

Quality Control Metrics

Batch consistency is ensured through:

  • Residual solvent analysis : GC-FID limits <500 ppm for ethyl acetate
  • Chiral purity : Chiral HPLC >98% ee using cellulose tris(3,5-dimethylphenylcarbamate) column
  • Water content : Karl Fischer titration <0.5% w/w

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Index
Two-step substitution 85 99.5 High 1.0
One-pot condensation 72 97.8 Moderate 0.8
Continuous flow 92 99.9 High 1.2

The two-step method remains preferred for laboratory synthesis, while continuous flow systems show promise for industrial manufacturing despite higher initial capital costs.

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities include:

  • N,N'-Dibenzylpiperazine : Forms via over-alkylation (5–8% in uncontrolled reactions)
  • Ethanol adducts : Result from solvent participation in nucleophilic attack

Mitigation:

  • Strict stoichiometric control (1:1.05 benzyl chloride:piperazine)
  • Anhydrous conditions using molecular sieves

Hygroscopicity Management

The free base form absorbs atmospheric moisture rapidly (0.5% w/w/hr at 60% RH). Lyophilization from tert-butanol/water mixtures produces stable dihydrochloride salt forms with <0.1% moisture uptake after 12 months.

Case Studies in Process Optimization

Catalytic Hydrogenation Approach

A 2022 study achieved 94% yield by substituting benzyl chloride with benzyl alcohol in the presence of Pd/C (5 mol%) under 30 psi H2. This eliminates halide waste but requires specialized equipment.

Enzymatic Resolution

Candida antarctica lipase B selectively acylates undesired (R)-enantiomers in racemic mixtures, enabling isolation of (S)-configured product with 99% ee. Though adding 15% to production costs, this method meets stringent enantiopurity requirements for neurological applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the cytotoxic activity of piperazine derivatives, including those similar to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • Case Study : A study demonstrated that piperazine-based structures exhibited significant antiproliferative effects against breast cancer cells, suggesting their potential as anticancer agents .

Antiviral Activity

Another notable application of this compound is its antiviral properties. Research indicates that piperazine derivatives can inhibit the replication of viruses such as HSV-1 (Herpes Simplex Virus Type 1).

  • Case Study : In a comparative analysis, a specific piperazine derivative was found to be effective in preventing viral replication, thus supporting its use in antiviral therapies .

Therapeutic Applications

The potential therapeutic applications of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl extend beyond oncology and virology:

  • Neurological Disorders : Due to its structural similarity to known neuroactive compounds, there is ongoing research into its efficacy in treating conditions like anxiety and depression.
  • Antidepressant Activity : Compounds with piperazine moieties have been explored for their antidepressant effects, indicating that 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl may also possess similar properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Synthesis & Applications References
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl (Target Compound) 361979-30-8 C₁₃H₁₉N₃O·2HCl 233.31 (free base) Benzyl-piperazine core; amino ketone side chain. Likely synthesized via Pd/C-catalyzed hydrogenation or substitution reactions (inferred from similar routes in ). Supplier data available for research use .
2-Amino-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Not provided C₁₃H₁₄N₄OS 286.34 Piperazine core substituted with benzothiazole; amino ketone side chain. Synthesized from chloro derivatives for antiproliferative activity testing. Used as a precursor for sulfonamide derivatives with 90-96% yields .
2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone 1353976-52-9 C₈H₁₇N₃O 171.24 Dimethyl-piperazine core; amino ketone side chain. No synthesis details provided. Structural analog with reduced steric bulk compared to benzyl derivatives. Supplier data available .
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (Keto Octopamine HCl) 19745-72-3 C₈H₁₀ClNO₂ 187.62 Hydroxyphenyl group; amino ketone side chain. No piperazine ring. Synthesized via hydrogenation of nitroso precursors or from biogenic amines. Used in studies of metabolic pathways .
2-Amino-1-(4-bromophenyl)ethanone hydrobromide 151427-13-3 C₈H₈BrNO·HBr 295.97 Bromophenyl group; amino ketone side chain. No piperazine ring. Industrial-grade compound with applications in agrochemicals and pharma intermediates .

Key Observations:

Structural Variations: Piperazine Core Modifications: The target compound’s benzyl-piperazine moiety distinguishes it from analogs with benzothiazole (antiproliferative activity ) or dimethyl substituents (reduced steric hindrance ). Aromatic Substituents: Compounds like 2-Amino-1-(4-hydroxyphenyl)ethanone HCl lack the piperazine ring but retain the amino ketone group, emphasizing the role of the piperazine core in receptor targeting .

Synthetic Routes: Piperazine derivatives often employ Pd/C-catalyzed hydrogenation (e.g., ) or substitution reactions (e.g., ). Hydroxyacetophenone derivatives are synthesized via oxidation or hydrogenation of nitroso precursors .

Hydroxyacetophenones (e.g., Keto Octopamine HCl) are studied for metabolic and neurological effects, highlighting divergent applications compared to piperazine derivatives .

Physical Properties: Hydrochloride salts (e.g., target compound, Keto Octopamine HCl) exhibit enhanced solubility, critical for pharmacological testing . Melting points for hydrochloride salts range from 241–251°C (decomposition), as seen in hydroxyacetophenone derivatives .

Biological Activity

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl (CAS Number: 361979-30-8) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines, its mechanism of action, and relevant case studies.

  • Molecular Formula : C13H19N3O·2HCl
  • Molecular Weight : 233.31 g/mol
  • Purity : ≥ 96% .

Biological Activity Overview

The biological activity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl has been explored primarily in the context of cancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Research indicates that compounds with piperazine moieties, such as 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl, may exert their effects through the inhibition of poly (ADP-ribose) polymerase (PARP) activity. This inhibition can lead to increased apoptosis in cancer cells by enhancing DNA damage response pathways .

Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of related compounds against human breast cancer cells, revealing that certain derivatives exhibited significant cytotoxic effects with IC50 values comparable to established PARP inhibitors like Olaparib. For instance, one derivative demonstrated an IC50 value of approximately 18 μM against breast cancer cells .

Comparative Efficacy Table

CompoundCell LineIC50 (μM)Reference
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HClMCF-7 (breast cancer)TBD
OlaparibMCF-7 (breast cancer)57.3
Compound 5eMCF-7 (breast cancer)18

Case Studies

  • Study on PARP Inhibition : In a collaborative screening study, derivatives similar to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone were tested for their ability to inhibit PARP activity. Results indicated that these compounds could significantly reduce PARP activity and enhance apoptosis markers in treated cells .
  • In Vitro Assays : Various in vitro assays have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines, including HeLa (cervical adenocarcinoma) and THP-1 (acute monocytic leukemia). The results demonstrated varying degrees of growth inhibition depending on the concentration used, highlighting the compound's potential as an anti-cancer agent .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl?

Methodological Answer:
A common approach involves coupling a piperazine derivative with a protected amino ketone intermediate. For example, N-Boc-glycine can be reacted with a substituted piperazine under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) to form the Boc-protected precursor. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine, which is then converted to the hydrochloride salt using HCl in a polar solvent like ethanol . Reaction optimization (e.g., stoichiometry, temperature, and solvent selection) is critical for yields >50%, as noted in analogous piperazine-ethanone syntheses .

Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?

Methodological Answer:
When crystallographic data exhibits twinning or weak diffraction (common with flexible piperazine moieties), use SHELXL for refinement. Implement the TWIN and BASF commands to model twinned domains, and apply restraints to the benzyl and piperazine groups to address thermal motion discrepancies. High-resolution data (≤1.0 Å) is preferred for anisotropic refinement of the hydrochloride counterion. Cross-validate results using density functional theory (DFT)-optimized geometry comparisons .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the benzyl-piperazine scaffold (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm).
  • X-ray crystallography : Resolves protonation states of the piperazine nitrogen and confirms HCl salt formation .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₃H₁₈N₃O⁺·Cl⁻).
  • FT-IR : Identifies carbonyl (C=O stretch ~1650–1700 cm⁻¹) and ammonium (N–H bend ~1500–1600 cm⁻¹) groups .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like histamine or serotonin receptors, leveraging the benzyl group’s hydrophobic interactions. For ADMET predictions, employ SwissADME or pkCSM to analyze solubility (LogS), blood-brain barrier permeability (BBBP), and cytochrome P450 inhibition. Parameterize force fields (e.g., GAFF2) for molecular dynamics simulations to study conformational stability in aqueous environments .

Basic: How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:

  • Solvent selection : Use DCM or THF for coupling reactions to enhance intermediate solubility.
  • Catalyst optimization : Replace EDC/HOBt with DMT-MM for reduced side reactions in aqueous conditions.
  • Temperature control : Maintain 0–5°C during Boc deprotection to minimize decomposition.
  • Workup : Precipitate the HCl salt in cold diethyl ether for higher purity (>95%) .

Advanced: What role does the benzyl group play in modulating receptor binding affinity?

Methodological Answer:
The benzyl group enhances lipophilicity , improving membrane permeability (LogP ~2.5). Structure-activity relationship (SAR) studies on analogous compounds show that para-substituted benzyl groups (e.g., 4-Cl, 4-OMe) increase selectivity for monoamine transporters by forming π-π stacking with aromatic residues in binding pockets. Competitive radioligand assays (e.g., ³H-naloxone displacement) quantify affinity changes when the benzyl group is modified .

Advanced: How can researchers resolve discrepancies in bioactivity data across different assays?

Methodological Answer:

  • Assay standardization : Normalize data using reference agonists/antagonists (e.g., ketanserin for 5-HT₂A assays).
  • Control for counterion effects : Compare HCl vs. freebase forms, as protonation states alter receptor interaction.
  • Statistical analysis : Apply the Grubbs test to identify outliers in dose-response curves (e.g., EC₅₀ values). Replicate experiments in orthogonal assays (e.g., calcium flux vs. cAMP accumulation) .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1 v/v) to isolate the HCl salt with >98% purity.
  • Column chromatography : Employ silica gel with gradient elution (DCM:MeOH 10:1 → 5:1) for intermediates.
  • HPLC : Apply a C18 column (0.1% TFA in H₂O/ACN) to separate diastereomers or byproducts .

Advanced: What strategies mitigate hydrolysis of the ethanone moiety during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to reduce water exposure.
  • Stabilizers : Add 1% (w/w) ascorbic acid to aqueous solutions to prevent oxidation.
  • Container selection : Use amber glass vials with PTFE-lined caps to avoid light- and moisture-induced degradation .

Advanced: How can cryo-EM complement X-ray data for studying this compound’s macromolecular interactions?

Methodological Answer:
Cryo-EM is advantageous for analyzing complexes with low crystallinity (e.g., GPCR-bound states). Use RELION for 3D reconstruction of the compound bound to a receptor in lipid nanodiscs. Resolve density maps at ≤3.0 Å resolution to identify hydrogen bonds between the ethanone carbonyl and conserved aspartate residues (e.g., D3.32 in 5-HT₂A) .

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